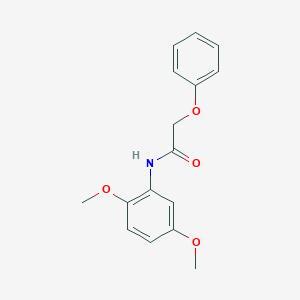![molecular formula C11H10N2O3S B398579 2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL](/img/structure/B398579.png)
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL is an organic compound with the molecular formula C11H10N2O3S and a molecular weight of 250.28 g/mol. This compound features a quinoline ring substituted with a nitro group and a thioether linkage to an ethan-1-ol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL typically involves the reaction of 5-nitro-8-quinoline thiol with an appropriate alkylating agent such as 2-chloroethanol under basic conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder in acidic conditions, catalytic hydrogenation
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Esters, ethers
科学研究应用
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The quinoline ring system may also play a role in binding to specific enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
2-(5-Nitro-8-quinolylthio)ethan-1-amine: Similar structure but with an amino group instead of a hydroxyl group.
2-(5-Nitro-8-quinolylthio)ethan-1-ester: Similar structure but with an ester group instead of a hydroxyl group.
Uniqueness
2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule makes it a valuable compound for various research applications.
属性
分子式 |
C11H10N2O3S |
|---|---|
分子量 |
250.28g/mol |
IUPAC 名称 |
2-(5-nitroquinolin-8-yl)sulfanylethanol |
InChI |
InChI=1S/C11H10N2O3S/c14-6-7-17-10-4-3-9(13(15)16)8-2-1-5-12-11(8)10/h1-5,14H,6-7H2 |
InChI 键 |
ICJBWBHLZDQWFT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)SCCO)[N+](=O)[O-] |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)SCCO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methylphenoxy)acetyl]indoline](/img/structure/B398497.png)
![1-[(2-Methylphenoxy)acetyl]indoline](/img/structure/B398498.png)
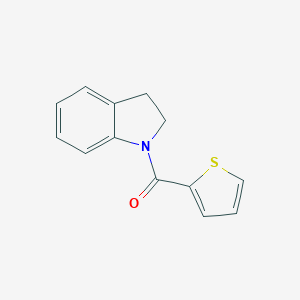
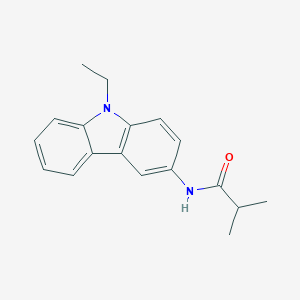
![2-(4-bromo-3-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B398507.png)
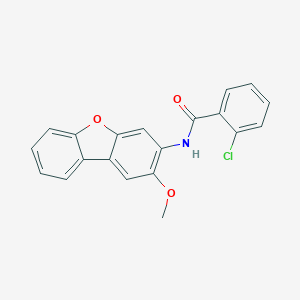
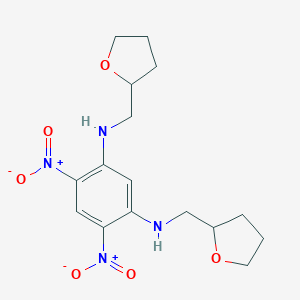
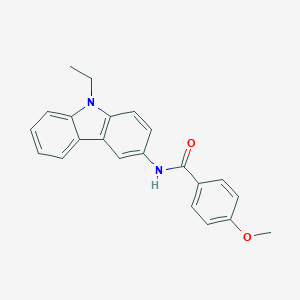
![N'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide](/img/structure/B398512.png)
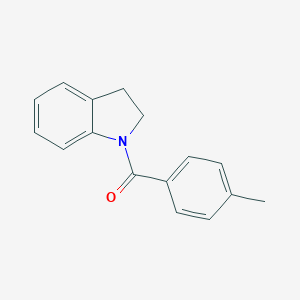
![4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B398514.png)
![5-[(4-Fluorophenyl)-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one](/img/structure/B398517.png)
![[(1-Amino-2-methylpropylidene)amino] 4-iodobenzoate](/img/structure/B398519.png)
